molecular formula C6H8N4S B188133 6-(Methylamino)pyrazine-2-carbothioamide CAS No. 66996-92-7

6-(Methylamino)pyrazine-2-carbothioamide

Cat. No.: B188133
CAS No.: 66996-92-7
M. Wt: 168.22 g/mol
InChI Key: NKPMBHGWKFGYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)pyrazine-2-carbothioamide is a pyrazine-based compound supplied as a high-purity chemical for research and development purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Pyrazine derivatives are a significant area of investigation in medicinal chemistry due to their diverse pharmacological potential. The pyrazine core is a key scaffold in several marketed drugs and bioactive molecules, with documented activities including antitubercular , anticancer , and antibacterial effects . The specific molecular structure of this compound, which incorporates both methylamino and carbothioamide functional groups, makes it a valuable intermediate for synthesizing more complex heterocyclic systems. Such thiocarbamoylpyrazines can serve as precursors for the synthesis of various fused heterocycles, including thiazole and thiadiazole derivatives, which are often explored for their enhanced biological activities . This compound is of particular interest in the design and development of novel therapeutic agents. Researchers can utilize it as a building block in structure-activity relationship (SAR) studies to develop new anti-infective or anticancer leads. Its structure is analogous to other bioactive pyrazinecarbothioamides reported in scientific literature, underscoring its relevance in drug discovery pipelines . Handle this compound with care in a controlled laboratory environment, adhering to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66996-92-7

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

6-(methylamino)pyrazine-2-carbothioamide

InChI

InChI=1S/C6H8N4S/c1-8-5-3-9-2-4(10-5)6(7)11/h2-3H,1H3,(H2,7,11)(H,8,10)

InChI Key

NKPMBHGWKFGYLR-UHFFFAOYSA-N

SMILES

CNC1=NC(=CN=C1)C(=S)N

Canonical SMILES

CNC1=NC(=CN=C1)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 6-(Methylamino)pyrazine-2-carbothioamide

The synthesis of this compound can be approached through several strategic pathways, including conventional heating methods and more modern, microwave-assisted techniques. The choice of method often depends on the desired reaction time, yield, and scale of production.

Conventional Synthetic Routes

Conventional synthesis of pyrazine (B50134) derivatives often involves multi-step processes that rely on classical heating and reflux conditions. A plausible route to this compound would likely begin with a pre-functionalized pyrazine ring. One common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring with methylamine (B109427).

Subsequently, the carbothioamide group can be introduced. A common method for forming a carbothioamide is through the reaction of a nitrile with hydrogen sulfide (B99878) or by converting a corresponding carboxamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Another potential conventional route involves the cyclization of appropriate acyclic precursors. For instance, the reaction of an alpha-amino ketone with an alpha-amino thioamide could yield the desired pyrazine ring with the necessary substituents already in place.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. nih.govnih.govclockss.orgdavidpublisher.com For the synthesis of this compound, microwave irradiation could be applied to several steps. For example, the nucleophilic aromatic substitution of a halogenated pyrazine with methylamine could be significantly expedited.

Furthermore, the conversion of a pyrazine-2-carbonitrile to the corresponding carbothioamide can be efficiently achieved under microwave heating. This method offers advantages in terms of reduced reaction times and potentially cleaner reaction profiles compared to conventional heating. clockss.org The synthesis of related heterocyclic compounds, such as thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, has been successfully demonstrated using microwave irradiation, highlighting the potential of this technology for the synthesis of the target molecule. clockss.org

Reaction StepCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Pyridine-2,6-dicarboxylic acid synthesisKMnO4Water-30 min (MW)86 davidpublisher.com
Thiazolo[3,2-a]pyrimidine synthesisNoneAcetic Acid8030 min (MW)89 clockss.org
Pyrazolo[3,4-g] nih.govnih.govnaphthyridin-5-amine synthesisZinc Chloride---Good nih.gov
6-Methoxy-5,6-dihydro-5-azapurine synthesisAcetic AcidACN18030 min (MW)- nih.gov

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound is intrinsically linked to the chemistry of its precursors. A key intermediate is likely to be a 6-substituted-pyrazine-2-carbonitrile or a 6-substituted-pyrazine-2-carboxamide. The nature of the substituent at the 6-position is crucial for the introduction of the methylamino group. A halogen, such as chlorine or bromine, would be an ideal leaving group for a subsequent nucleophilic substitution reaction with methylamine.

The synthesis of such precursors can be achieved through various established methods for pyrazine ring formation. One common method is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. By carefully selecting the starting materials, a pyrazine ring with the desired substituents at positions 2 and 6 can be constructed.

Derivatization and Structural Modification of the Pyrazine Carbothioamide Scaffold

The this compound scaffold offers several sites for structural modification, allowing for the generation of a library of related compounds. These modifications can be broadly categorized into reactions on the pyrazine ring and alterations of the carbothioamide moiety.

Substitution Reactions on the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient, which influences its reactivity. While electrophilic substitution is generally difficult, nucleophilic substitution of any remaining leaving groups on the ring is a viable strategy for derivatization. youtube.com For instance, if the synthesis starts from a di-halogenated pyrazine, one halogen can be selectively replaced by methylamine, leaving the other for further functionalization.

Additionally, the nitrogen atoms of the pyrazine ring can undergo reactions such as N-oxidation, which can in turn modify the reactivity of the ring carbons. The presence of the activating methylamino group can also influence the regioselectivity of further substitution reactions.

ReactionReagentsConditionsProductReference
MethylationMeI, Cs2CO3MeCN, 25 °CN-methylated pyrazine researchgate.net
Suzuki CouplingAr–B(OH)2, Pd(PPh3)4, Cs2CO3dioxane/water, 85 °CAryl-substituted pyrazine researchgate.net

Modifications of the Carbothioamide Moiety

The carbothioamide group (-CSNH2) is a versatile functional group that can undergo a variety of chemical transformations. The sulfur atom can be alkylated to form a thioimidate, which can then be further reacted with nucleophiles. The nitrogen atom of the carbothioamide can also be alkylated or acylated to introduce a wide range of substituents.

Furthermore, the carbothioamide group can be converted into other functional groups. For example, it can be hydrolyzed to the corresponding carboxamide or oxidized to a variety of sulfur-containing functionalities. Cyclization reactions involving the carbothioamide and another functional group on the pyrazine ring or a substituent can lead to the formation of fused heterocyclic systems. The reaction of carbothioamides with α-haloketones to form thiazole (B1198619) rings is a well-established transformation that could be applied to this scaffold. nih.gov

Synthesis of Analogues with Varied Substituents

The preparation of analogues of this compound with diverse substituents is primarily achieved through multi-step synthetic sequences. A common and versatile approach involves the initial synthesis of substituted pyrazine-2-carboxamide precursors, which are then converted to the desired carbothioamides.

A key synthetic strategy begins with a suitably substituted pyrazine-2-carboxylic acid. This starting material can be converted to its corresponding acid chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is a reactive intermediate that readily undergoes condensation with a wide range of primary and secondary amines to furnish the corresponding N-substituted pyrazine-2-carboxamides. This method allows for the introduction of a variety of substituents on the amide nitrogen.

Alternatively, modern coupling reagents can be employed to facilitate the direct formation of the amide bond between a pyrazine-2-carboxylic acid and an amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or propylphosphonic anhydride (B1165640) (T3P) have proven effective in promoting this transformation, often under mild conditions. nih.gov

Once the desired N-substituted pyrazine-2-carboxamide is obtained, the crucial conversion of the carbonyl group to a thiocarbonyl group is typically accomplished through thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. The reaction involves heating the carboxamide with Lawesson's reagent in an inert solvent, such as toluene (B28343) or xylene, to yield the corresponding pyrazine-2-carbothioamide.

Variations on the pyrazine ring itself are often introduced at an early stage of the synthesis. For instance, starting with a 6-chloropyrazine-2-carboxylic acid allows for the nucleophilic substitution of the chlorine atom with various amines. This reaction is a powerful tool for introducing diverse alkylamino or arylamino groups at the 6-position of the pyrazine ring. rsc.org For example, reacting 6-chloropyrazine-2-carboxamide (B1586017) with different alkylamines can yield a series of 6-(alkylamino)pyrazine-2-carboxamides. researchgate.net These can then be subjected to thionation to produce the final carbothioamide analogues.

The following table illustrates the variety of analogues that can be synthesized using these methodologies, showcasing different substituents at the 6-position of the pyrazine ring and on the carbothioamide nitrogen.

Compound NameSubstituent at 6-positionSubstituent on Carbothioamide (R)Precursor Carboxamide
6-(Ethylamino)pyrazine-2-carbothioamide-NHCH₂CH₃-H6-(Ethylamino)pyrazine-2-carboxamide
6-(Propylamino)pyrazine-2-carbothioamide-NH(CH₂)₂CH₃-H6-(Propylamino)pyrazine-2-carboxamide
6-(Cyclohexylamino)pyrazine-2-carbothioamide-NHC₆H₁₁-H6-(Cyclohexylamino)pyrazine-2-carboxamide
N-Phenyl-6-(methylamino)pyrazine-2-carbothioamide-NHCH₃-C₆H₅N-Phenyl-6-(methylamino)pyrazine-2-carboxamide
N-(4-Chlorophenyl)-6-(methylamino)pyrazine-2-carbothioamide-NHCH₃-C₆H₄ClN-(4-Chlorophenyl)-6-(methylamino)pyrazine-2-carboxamide
N-Benzyl-6-(methylamino)pyrazine-2-carbothioamide-NHCH₃-CH₂C₆H₅N-Benzyl-6-(methylamino)pyrazine-2-carboxamide
6-(Dimethylamino)pyrazine-2-carbothioamide-N(CH₃)₂-H6-(Dimethylamino)pyrazine-2-carboxamide
6-(Piperidin-1-yl)pyrazine-2-carbothioamide-N(CH₂)₅-H6-(Piperidin-1-yl)pyrazine-2-carboxamide

Pre Clinical Biological Activities and Pharmacological Potentials

Investigations into Antimycobacterial Efficacy

The pyrazine (B50134) ring is a core structural feature of pyrazinamide (B1679903), a crucial first-line antituberculosis drug. nih.govmdpi.com This has spurred extensive research into pyrazine derivatives for novel antimycobacterial agents. mdpi.comnih.govrsc.org The primary mechanism of pyrazinamide involves its conversion to pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis. nih.govfrontiersin.orgnih.gov

Activity against Mycobacterium tuberculosis Strains

Efficacy against Non-Tuberculous Mycobacteria (NTM)

The efficacy of pyrazine derivatives against NTM is an area of growing interest due to the increasing incidence of NTM infections. nih.gov Studies on some pyrazinamide analogs have included screening against NTM species like M. kansasii and M. avium. mdpi.com However, the activity of pyrazinamide itself and many of its derivatives can be pH-dependent and species-specific. mdpi.com Specific data on the efficacy of 6-(Methylamino)pyrazine-2-carbothioamide against NTM strains has not been reported in the reviewed literature.

Comparative Studies with Established Antimycobacterial Agents

Comparative studies are essential to benchmark the potency of new chemical entities. In the broader context of pyrazine derivatives, newly synthesized compounds are often compared with standard antitubercular drugs like isoniazid (B1672263) and pyrazinamide itself. mdpi.comnih.gov Such studies help in establishing structure-activity relationships and identifying promising candidates for further development. Without specific data for this compound, a direct comparison is not possible.

Exploration of Antifungal Activities

The antimicrobial spectrum of pyrazine derivatives is not limited to mycobacteria, with several studies exploring their potential as antifungal agents. researchgate.netrjpbcs.comej-chem.org

Spectrum of Activity against Fungal Pathogens

Investigations into various pyrazine carboxamide derivatives have shown activity against a range of fungal pathogens. researchgate.netrjpbcs.com For example, some synthesized pyrazine-2-carboxylic acid derivatives have been tested against Candida albicans. rjpbcs.com However, the antifungal activity is highly dependent on the specific substitutions on the pyrazine core and the nature of the side chains. doaj.org

Assessment of Potency in In Vitro Fungal Models

The potency of antifungal agents is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against various fungal strains. While studies on some pyrazine derivatives provide MIC values, indicating their potential efficacy, this specific data is not available for this compound. rjpbcs.comdoaj.org

Evaluation of Antibacterial Properties

The emergence of drug-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Pyrazine derivatives have been identified as a promising class of compounds in this regard.

Activity against Gram-Positive Bacterial Strains

Studies on various pyrazine derivatives have demonstrated their potential to inhibit the growth of Gram-positive bacteria. For instance, certain pyrazine-2-carbohydrazide (B1222964) derivatives have shown potent activity against strains such as Staphylococcus aureus and Bacillus subtilis. Specifically, some derivatives exhibited significant zones of inhibition against these bacteria. Another study highlighted that certain 6-alkylamino-N-phenylpyrazine-2-carboxamides displayed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing a minimum inhibitory concentration (MIC) as low as 7.8 μm. While these findings relate to derivatives, they underscore the potential of the pyrazine scaffold in combating Gram-positive pathogens.

Activity against Gram-Negative Bacterial Strains

The efficacy of pyrazine derivatives extends to Gram-negative bacteria as well. Research has shown that some pyrazine-containing compounds are active against Gram-negative bacteria. For example, certain synthesized pyrazine-2-carbohydrazide derivatives were found to be active against Escherichia coli and Salmonella typhi. However, in some studies, the activity against Gram-negative strains was found to be less potent compared to their effect on Gram-positive bacteria. For instance, the 6-alkylamino-N-phenylpyrazine-2-carboxamides mentioned earlier were found to be completely unsusceptible against the tested Gram-negative strains.

Examination of Anticancer/Antineoplastic Potentials

The quest for more effective and targeted cancer therapies has led to the exploration of various synthetic compounds, including those with a pyrazine core. Pyrazine derivatives have been recognized for their potential as anticancer agents, with research focusing on their ability to inhibit cancer cell growth and induce programmed cell death.

Effects on Cancer Cell Proliferation in Pre-clinical Models

Several studies have reported the anti-proliferative effects of pyrazine derivatives on various cancer cell lines. For example, novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were evaluated for their antitumor potential against human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460). Some of these compounds exhibited significant growth inhibition, with GI50 values in the micromolar range. Another study on 6-pyrazolinylcoumarin derivatives identified a compound with a mean GI50 value of 10.20 μM across a panel of 60 cancer cell lines. These findings highlight the potential of the pyrazine scaffold in developing new anticancer drugs.

Induction of Apoptosis in Neoplastic Cell Lines

A key mechanism by which anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death, in cancer cells. Research into pyrazine derivatives has explored this aspect. For instance, a study on novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives found that a lead compound could induce apoptosis, as evidenced by the cleavage of PARP, a key protein in the apoptotic pathway. The study also suggested that the compound might mediate apoptosis through the Nur77-Bcl-2 pathway. In another investigation, while some methoxylated thieno[2,3-b]pyrazine (B153567) derivatives caused a large amount of cell death in a gastric adenocarcinoma cell line, this was not found to be through apoptosis, suggesting a different mechanism of cell growth inhibition.

Studies on Antiviral Activities

The antiviral potential of pyrazine derivatives has also been an area of scientific inquiry. While specific studies on the antiviral activity of this compound are not detailed in the provided search results, related pyrazine structures have been investigated. For example, a study on substituted 6-methylmercaptopyrazolo(3,4-d)pyrimidines and their ribosides examined their antiviral activities against herpes simplex virus type 1 (HSV 1) and vaccinia virus. Many of these compounds were found to inhibit the virus yields significantly. This suggests that the broader class of pyrazine-containing heterocyclic compounds holds promise for the development of novel antiviral agents.

Assessment of Photosynthetic Electron Transport (PET) Inhibition

Mechanisms of Action in Plant Photosystems

The primary target for many PET-inhibiting herbicides is Photosystem II (PSII), a crucial protein complex in the thylakoid membranes of chloroplasts. These inhibitors often act by binding to the Q_B binding site on the D1 protein of the PSII reaction center, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This interruption of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, which are vital for carbon fixation.

Studies on various N-phenylpyrazine-2-carboxamides and N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have demonstrated their capacity to inhibit PET. nih.govresearchgate.net The precise site of action within PSII can vary depending on the substitution pattern of the pyrazine ring and the nature of the substituents on the anilino moiety. For some derivatives, the inhibition is localized to the acceptor side of PSII, while for others, the donor side is affected. Without experimental data for this compound, its specific mechanism of action within the plant photosystem remains speculative.

Structure-Activity Relationships for PET Inhibitory Effects

Structure-activity relationship (SAR) studies on related pyrazine carboxamides have revealed that lipophilicity and the electronic properties of substituents play a significant role in their PET inhibitory potency. For instance, in a series of chlorinated N-phenylpyrazine-2-carboxamides, the presence and position of chlorine atoms on both the pyrazine and phenyl rings were found to influence activity. nih.gov Similarly, for N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the length of the alkyl chains was correlated with inhibitory effectiveness. researchgate.net

The carbothioamide group in this compound, which is a sulfur analog of an amide, could potentially influence its binding affinity and inhibitory characteristics. However, without empirical data, it is impossible to construct a definitive SAR for this specific compound.

Table 1: Research Findings on PET Inhibition by Related Pyrazine Derivatives

Compound ClassKey Findings
Chlorinated N-phenylpyrazine-2-carboxamidesPET inhibition is influenced by the position of chlorine atoms on both the pyrazine and phenyl rings. nih.gov
N-alkyl-3-(alkylamino)pyrazine-2-carboxamidesThe length of the alkyl chains on the amino group affects the inhibitory activity. researchgate.net

Note: This table is illustrative and based on related compound classes, as no direct data for this compound is available.

Investigation of Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a crucial enzyme for certain pathogenic bacteria and fungi, and its inhibition is a target for the development of new antimicrobial agents. The investigation into the urease inhibitory potential of this compound is another area where specific data is currently lacking.

However, the broader class of thiourea (B124793) derivatives, to which this compound belongs due to its carbothioamide moiety, has been explored for urease inhibition. The sulfur atom in the thiourea group is known to be a key pharmacophoric feature, capable of interacting with the nickel ions in the active site of the urease enzyme.

Research on other heterocyclic compounds, such as pyridine (B92270) and pyrazole (B372694) derivatives, has identified several potent urease inhibitors. nih.govnih.gov Structure-activity relationship studies in these series often highlight the importance of substituents that can chelate the nickel ions or form hydrogen bonds with amino acid residues in the active site.

Given the structural features of this compound, including the pyrazine ring, the methylamino group, and the carbothioamide function, it is plausible that it could exhibit urease inhibitory activity. The nitrogen atoms of the pyrazine ring and the sulfur and nitrogen atoms of the carbothioamide group could potentially interact with the enzyme's active site. However, this remains a hypothesis that requires experimental validation.

Table 2: Research Findings on Urease Inhibition by Related Compound Classes

Compound ClassKey Findings
Thiourea derivativesThe sulfur atom is a key feature for interaction with the nickel ions in the urease active site.
Pyridine and Pyrazole derivativesSubstituents capable of chelation and hydrogen bonding enhance inhibitory activity. nih.govnih.gov

Note: This table is illustrative and based on related compound classes, as no direct data for this compound is available.

Structure Activity Relationship Sar Studies

Influence of Substituents on Antimycobacterial Activity

The introduction of alkylamino groups onto the pyrazine (B50134) ring is a key strategy in modifying the antimycobacterial activity of pyrazine carboxamide and carbothioamide derivatives. Research has consistently shown that substitution at the 6-position of the pyrazine ring with an alkylamino chain can enhance activity against Mycobacterium tuberculosis. rsc.orgresearchgate.net

Studies on a series of 6-alkylamino-pyrazine-2-carboxamides demonstrated that the length of the alkyl chain is a crucial determinant of efficacy. For instance, 6-Octylamino-pyrazine-2-carboxamide was identified as having the highest activity against M. tuberculosis H37Rv, along with the broadest spectrum of activity among the tested compounds. researchgate.net Generally, increasing the length of the n-alkylamino chain from butylamine (B146782) to octylamine (B49996) at the 6-position leads to a corresponding increase in antimycobacterial potency. rsc.org This suggests that the size and nature of the substituent at this position are critical for the interaction with its molecular target within the mycobacterium. In contrast, substitution at the 3-position of the pyrazine ring has been found to be detrimental, leading to a complete loss of antimycobacterial activity. rsc.org

Antimycobacterial Activity of 6-Alkylamino-N-benzylpyrazine-2-carboxamides

CompoundAlkylamino Substituent at C6MIC against M. tuberculosis H37Rv (μM)Reference
Pyrazinamide (B1679903) (Standard)->20 rsc.org
Compound 1aButylamino10-20 rsc.org
Compound 1bPentylamino10-20 rsc.org
Compound 1cHexylamino4.6-10 rsc.org
Compound 1dHeptylamino4.6-10 rsc.org
Compound 1eOctylamino4.6-10 rsc.org

Lipophilicity, often expressed as log P, is a fundamental physicochemical property that significantly influences the biological activity of pyrazine derivatives. An optimal level of lipophilicity is required to facilitate the passage of the compound through the lipid-rich mycobacterial cell wall. minia.edu.egnih.gov

Several studies have established a positive correlation between increased lipophilicity and enhanced antimycobacterial activity. For example, in a series of substituted N-phenylpyrazine-2-carboxamides, the most lipophilic compound, 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (log P = 6.85), exhibited the highest activity against M. tuberculosis. nih.gov Similarly, the activity of N-pyrazinoyl substituted amino acid derivatives was also found to be linked to the more lipophilic compounds. nih.gov The introduction of bulky groups like tert-butyl or halogen atoms such as chlorine can increase lipophilicity and, in many cases, improve antimycobacterial potency. nih.govnih.gov For instance, 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide showed high activity against M. tuberculosis H37Rv. nih.gov

Structural Determinants for Antifungal Activity

While pyrazine derivatives have been extensively studied for their antimycobacterial properties, their antifungal activity is generally less pronounced and highly structure-dependent. Many pyrazine carboxamide series show only weak or no activity against common fungal strains. rsc.orgresearchgate.netnih.gov

However, specific structural modifications can impart significant antifungal properties. The presence of a trifluoromethylphenyl group appears to be favorable for antifungal action. For example, N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide was found to be the most effective against Trichophyton mentagrophytes. nih.gov In another series, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide displayed the highest antifungal effect against the same strain. nih.gov

The carbothioamide functional group itself is a key pharmacophore in the development of antifungal agents. nanobioletters.com Novel pyrazolone (B3327878) carbothioamide derivatives have been shown to exhibit potent, picomolar-level in vitro antifungal activity against Candida glabrata and Cryptococcus neoformans. nih.gov This suggests that while the pyrazine ring alone may not confer strong antifungal properties, its combination with a carbothioamide moiety and appropriate substitutions on other parts of the molecule could lead to potent antifungal compounds. For instance, some pyrazine derivatives have shown activity against phytopathogenic fungi like Pythium aphanidermatum and Rhizoctonia solani. researchgate.net

Antifungal Activity of Selected Pyrazine Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5 µmol/mL nih.gov
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytes62.5 µmol/L nih.gov
3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acidVarious strains31.25-500 µmol·dm-3 nih.gov

SAR in Photosynthetic Electron Transport Inhibition

Certain pyrazine derivatives have been identified as potent inhibitors of photosynthetic electron transport (PET) in plant chloroplasts, indicating potential herbicidal activity. nih.govnih.gov The site of action for these inhibitors has been located on the donor side of photosystem II (PSII). researchgate.net

The inhibitory activity is strongly dependent on the lipophilicity and the electronic properties of the substituents on the anilide ring of N-phenylpyrazine-2-carboxamides. nih.govmdpi.com Generally, electron-withdrawing substituents on the anilide ring enhance PET-inhibiting activity. mdpi.com For instance, pyrazine-2-carboxylic acid (3-trifluoromethylphenyl)amide was found to be a highly potent inhibitor of chlorophyll (B73375) content in Chlorella vulgaris. nih.gov

In a series of chlorinated N-phenylpyrazine-2-carboxamides, the most effective PET inhibitor was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide. nih.gov This highlights the positive influence of a chlorine atom on both the pyrazine and benzene (B151609) rings, as well as the contribution of the bulky tert-butyl group, which increases lipophilicity. nih.gov The position of the substituent is also critical; meta-substituted anilide derivatives are often the most active PET inhibitors. researchgate.net

Photosynthetic Electron Transport (PET) Inhibition by Pyrazine Derivatives

CompoundBiological SystemIC50Reference
Pyrazine-2-carboxylic acid (3-trifluoromethylphenyl)amideChlorella vulgaris12.1 µmol/L nih.gov
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamideSpinach chloroplasts43.0 µmol/L nih.gov
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamideSpinach chloroplasts~10 µM mdpi.com
6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamideSpinach chloroplasts10.8 µmol/L researchgate.net

General Principles for Carbothioamide Bioactivity Optimization

The structure-activity relationship studies across different biological targets reveal several general principles for optimizing the bioactivity of pyrazine carbothioamides and related structures.

Core Moiety Importance : The pyrazine ring linked to a carbothioamide or carboxamide group serves as a crucial scaffold. The thioamide group, in particular, has been associated with potent biological activities, including antifungal and anticancer effects. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on pyrazine carbothioamides have shown that their tuberculostatic potency is dependent on both the size of the substituent and the electronic properties of the molecule. nih.gov

Lipophilicity Tuning : As observed in antimycobacterial and PET-inhibiting activities, lipophilicity is a master variable. Optimizing bioactivity often involves a careful tuning of lipophilicity by adding alkyl chains (e.g., hexyl, octyl) or bulky, lipophilic groups (e.g., tert-butyl) and halogens. rsc.orgnih.govnih.gov

Strategic Substitution : The position and electronic nature of substituents are paramount. For antimycobacterial activity, substitution at the C6 position of the pyrazine ring is beneficial, while C3 substitution is detrimental. rsc.org For PET inhibition and antifungal activity, electron-withdrawing groups (e.g., -CF3, -Cl) on an associated phenyl ring often enhance potency. nih.govmdpi.com

Fragment-Based and Hybrid Approaches : Modern drug design principles, such as creating hybrid molecules that combine the pyrazine scaffold with other pharmacophores (like 4-phenylthiazol-2-amine), can lead to compounds with superior activity and broader spectra. nih.gov This approach allows for the potential to engage multiple biological targets or to optimize binding to a single target. nih.gov Building QSAR models can further rationalize these design strategies and help predict the activity of novel compounds. mdpi.com

By systematically applying these principles, researchers can rationally design and synthesize new 6-(methylamino)pyrazine-2-carbothioamide analogs and other pyrazine derivatives with enhanced and selective biological activities.

Molecular Mechanisms of Action and Target Identification

Elucidation of Antimycobacterial Mechanisms

The pyrazine (B50134) ring is a cornerstone of the first-line anti-tuberculosis drug, Pyrazinamide (B1679903) (PZA). Research into derivatives often explores modifications to this core structure to enhance efficacy and overcome resistance.

Role of Prodrug Activation and Active Metabolites (e.g., Pyrazinoic Acid)

A well-established mechanism for pyrazinamide is its action as a prodrug. minia.edu.eg PZA is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. minia.edu.egsemanticscholar.org This activation is critical for its antimycobacterial effect. POA is believed to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis, particularly in the acidic environment of caseous necrosis. semanticscholar.org

For 6-(Methylamino)pyrazine-2-carbothioamide, it is plausible that it could also function as a prodrug. The carbothioamide group might be hydrolyzed by bacterial enzymes to a corresponding carboxylic acid, analogous to the conversion of PZA to POA. However, without specific experimental evidence, this remains a hypothesis. The nature of the activating enzymes and the resulting active metabolites for this specific compound are currently unknown.

Cellular Effects (e.g., Intracellular Acidification, Trans-translation Inhibition)

Beyond direct enzyme inhibition, the cellular effects of antimycobacterial agents are a critical aspect of their mechanism.

Intracellular Acidification: The active form of PZA, pyrazinoic acid, is thought to be pumped out of the bacterial cell, where it becomes protonated in the acidic extracellular environment and re-enters the cell. This influx of protons leads to the acidification of the cytoplasm, which can disrupt cellular functions.

Trans-translation Inhibition: This is a ribosome rescue system in bacteria that is essential for their survival under stress conditions. It is a novel target for antibiotics. While some compounds have been identified as inhibitors of trans-translation, there is no information available regarding the activity of this compound against this pathway.

Mechanisms Underlying Anticancer Activity

The pyrazine scaffold is also present in various compounds investigated for their anticancer properties. The introduction of a carbothioamide group can further enhance this potential, as seen in other heterocyclic compounds. nih.govacs.org

Cell Cycle Modulation

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. Pyrazoline derivatives, which share a heterocyclic nature with pyrazines, have been shown to induce cell cycle arrest. nih.govacs.org However, there are no specific studies detailing the effect of this compound on the cell cycle of cancer cells.

Regulation of Apoptotic Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Carbothioamide-based pyrazoline analogs have been reported to induce apoptosis in cancer cells through various mechanisms, including DNA binding and interaction with apoptotic proteins. nih.govacs.orgnih.gov The potential for this compound to modulate apoptotic pathways remains to be investigated.

Enzymatic Inhibition Profiles (e.g., Urease)

Comprehensive searches of scientific databases and research publications did not yield any specific studies that have evaluated the inhibitory activity of this compound against urease or other enzymes. Consequently, no data on its IC50 values or the specific mechanisms of enzymatic inhibition for this particular compound can be provided.

Research into related compounds, such as pyridine (B92270) carbothioamide derivatives, has shown that this class of molecules can exhibit significant urease inhibitory activity. However, the direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence. The nature and position of substituents on the aromatic ring, as well as the core heterocyclic structure, play a crucial role in determining the inhibitory potency and selectivity of a compound.

Therefore, the enzymatic inhibition profile of this compound remains an area for future investigation.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 6-(Methylamino)pyrazine-2-carbothioamide, interacts with the binding site of a biological target, typically a protein or enzyme.

Molecular docking simulations are employed to predict the binding mode and estimate the binding affinity of this compound to various biological targets. For instance, pyrazine (B50134) derivatives have been studied as inhibitors of enzymes like EGFR kinase and mycobacterial methionine aminopeptidase (B13392206) 1. nih.govnih.gov In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is then computationally placed into the active site of the enzyme.

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. For this compound, the methylamino group and the carbothioamide moiety are expected to be key pharmacophoric features involved in binding.

Table 1: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueKey Interacting Residues
Binding Affinity (kcal/mol)-8.5MET793, LYS745, ASP855
Hydrogen Bonds3MET793 (H-bond with thioamide N-H), LYS745 (H-bond with pyrazine N), ASP855 (H-bond with methylamino N-H)
Hydrophobic Interactions4LEU718, VAL726, ALA743, LEU844

Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar pyrazine-based inhibitors.

The insights gained from molecular docking studies are pivotal for the rational design of new derivatives of this compound with improved potency and selectivity. mdpi.com By understanding the specific interactions that contribute to binding, medicinal chemists can propose modifications to the lead compound's structure. For example, if the docking results indicate a vacant hydrophobic pocket near the methylamino group, this substituent could be replaced with a larger alkyl or aryl group to enhance hydrophobic interactions and, consequently, binding affinity. Similarly, if a hydrogen bond donor or acceptor on the ligand is not engaged in an interaction, its position could be altered to optimize hydrogen bonding with the target. This iterative process of computational prediction followed by chemical synthesis and biological evaluation accelerates the drug discovery process.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. science.gov These methods are used to analyze the electronic structure, reactivity, and other molecular properties of this compound.

DFT calculations can be used to determine the distribution of electron density within the this compound molecule. This analysis helps in identifying the most electron-rich and electron-deficient regions, which are indicative of the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For pyrazine derivatives, the push-pull electronic effects of substituents can significantly influence these frontier molecular orbitals. science.gov

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The data in this table is representative of typical quantum chemical calculation results for similar molecules.

The presence of both an electron-donating group (methylamino) and an electron-withdrawing group (carbothioamide) on the pyrazine ring suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. Quantum chemical calculations can model this phenomenon by analyzing the changes in electron density distribution between the ground state and excited states. The characterization of ICT is important as it can influence the molecule's photophysical properties and its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a set of pyrazine derivatives, including this compound, a QSAR model can be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A mathematical model, often based on multiple linear regression or machine learning algorithms like artificial neural networks, is then generated to correlate these descriptors with the observed biological activity (e.g., IC50 values). mdpi.comidosi.org

A robust QSAR model can be used to:

Predict the activity of newly designed compounds before they are synthesized.

Identify the key molecular properties that govern the biological activity.

Guide the optimization of lead compounds to enhance their desired properties.

For instance, a QSAR study on a series of pyrazinecarboxamide derivatives might reveal that a higher value for a particular electronic descriptor and a lower value for a steric descriptor are correlated with increased inhibitory activity. This information would be invaluable for the design of new analogs of this compound with potentially greater therapeutic efficacy.

Spectroscopic and Diffraction Studies for Structural Elucidation

The precise three-dimensional arrangement of atoms and the electronic environment of a molecule are critical to understanding its function. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

X-ray Crystallography of this compound Derivatives

While a crystal structure for this compound is not publicly available, analysis of related pyrazine derivatives offers a predictive framework for its solid-state conformation. For instance, studies on various pyrazine carboxamide derivatives reveal common structural motifs, such as the planarity of the pyrazine ring and the formation of intermolecular hydrogen bonds. bendola.com

In related pyrazine carboxamide structures, the amide group can adopt different orientations relative to the pyrazine ring, influencing the crystal packing. These packing arrangements are often stabilized by a network of hydrogen bonds, typically involving the amide protons and the nitrogen atoms of the pyrazine ring or adjacent molecules. It is reasonable to infer that this compound would exhibit similar characteristics, with the methylamino group potentially participating in or sterically influencing these hydrogen bonding networks.

Data from closely related structures, such as platinum complexes of pyrazine carboxamide, show a distorted square planar geometry where the pyrazine carboxamide acts as a bidentate ligand. bendola.com The bond lengths and angles within the pyrazine ring are consistent with its aromatic character.

Table 1: Crystallographic Data for a Related Pyrazine Carboxamide Platinum Complex

ParameterValue
Crystal SystemNot Specified
Space GroupNot Specified
Pt-N Bond Length (Å)2.06
Pt-O Bond Length (Å)2.03
N-Pt-O Bond Angle (°)79.0
O-Pt-O Bond Angle (°)92.0
N-Pt-O Bond Angle (°)170.1

Note: This data is for a platinum complex of pyrazine carboxamide and is presented for illustrative purposes due to the absence of specific data for this compound.

NMR and Mass Spectrometry for Structure Confirmation

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the pyrazine ring protons, the methyl group protons, and the amine and thioamide protons. The chemical shifts of the pyrazine protons would be influenced by the electron-donating methylamino group and the electron-withdrawing carbothioamide group.

In studies of related pyrazineamide derivatives, the pyrazine ring protons typically appear as singlets in the aromatic region of the spectrum (δ 8.5-9.5 ppm). jconsortium.com The protons of the amide group are also readily identifiable. jconsortium.com For this compound, one would anticipate a singlet for the methyl group attached to the nitrogen, likely in the range of δ 2.5-3.5 ppm.

¹³C NMR spectroscopy would complement the proton data, with characteristic signals for the carbon atoms of the pyrazine ring, the methyl group, and the carbothioamide functional group.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (182.24 g/mol ). The fragmentation pattern would likely involve cleavage of the methylamino and carbothioamide side chains.

Table 2: Expected ¹H NMR Chemical Shifts for this compound Based on Analogous Structures

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyrazine-H8.0 - 9.0Singlet
Pyrazine-H8.0 - 9.0Singlet
NH (amino)VariableBroad Singlet
CH₃2.5 - 3.5Singlet
NH₂ (thioamide)VariableBroad Singlet

Note: These are predicted values based on the analysis of similar pyrazine derivatives and are for illustrative purposes.

Future Perspectives and Research Directions

Development of Novel Analogs for Specific Therapeutic Applications

The development of novel analogs of 6-(Methylamino)pyrazine-2-carbothioamide is a critical step in exploring its therapeutic potential. The pyrazine (B50134) core is a well-established scaffold in medicinal chemistry, present in drugs with diverse activities. marketreport.jp By systematically modifying the substituents on the pyrazine ring and the carbothioamide moiety, researchers can fine-tune the compound's pharmacological properties.

For instance, studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated that alterations to the pyrazine ring can significantly impact biological activity, including antimycobacterial and antifungal effects. researchgate.netnih.gov The introduction of different alkyl or aryl groups to the amino function or the carbothioamide nitrogen could modulate lipophilicity, solubility, and target-binding affinity. This approach could lead to the identification of analogs with enhanced potency and selectivity for specific therapeutic targets, such as kinases, proteases, or microbial enzymes. The synthesis of a library of such analogs would be the first step in a comprehensive structure-activity relationship (SAR) study.

Integration of Omics Technologies in Mechanistic Studies

To elucidate the mechanism of action of this compound and its future analogs, the integration of "omics" technologies will be indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to compound treatment. For example, if an analog shows promising anticancer activity, RNA sequencing (RNA-Seq) could identify upregulated or downregulated genes, pointing towards affected signaling pathways.

Similarly, proteomic analyses can reveal changes in protein expression and post-translational modifications, helping to pinpoint the direct molecular targets of the compound. Chemoproteomic approaches, which have been successfully used to identify targets of other novel antitubercular agents, could be particularly valuable. These unbiased methods can uncover novel mechanisms of action, which is especially important for overcoming drug resistance.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A significant area of future research lies in investigating the potential synergistic effects of this compound analogs with existing drugs. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. By combining drugs with different mechanisms of action, it is often possible to achieve greater efficacy, reduce dosages, and minimize the development of resistance.

For instance, if an analog of this compound is found to have antibacterial properties, its combination with established antibiotics could be explored. The analog might inhibit a bacterial defense mechanism, making the pathogen more susceptible to the conventional antibiotic. Such synergistic interactions have been observed with other heterocyclic compounds. The systematic screening of combinations of novel pyrazine-carbothioamide analogs with a panel of approved drugs against various disease models would be a fruitful research direction.

Advanced Computational Approaches in Drug Discovery

Advanced computational methods are poised to accelerate the discovery and optimization of drugs based on the this compound scaffold. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of newly designed analogs to their putative biological targets. nih.gov These in silico techniques can help prioritize which analogs to synthesize, saving time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more data on the biological activity of a series of analogs becomes available. These models can identify the key physicochemical properties that correlate with therapeutic efficacy. Machine learning and artificial intelligence algorithms can also be trained on existing data from similar compound classes to predict the activity and potential toxicity of novel this compound derivatives, thereby streamlining the drug discovery pipeline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.